1-Methoxy-3-[methoxy(phenyl)methyl]benzene
Description
Structure
3D Structure
Properties
CAS No. |
147678-09-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methoxy-3-[methoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-10-6-9-13(11-14)15(17-2)12-7-4-3-5-8-12/h3-11,15H,1-2H3 |
InChI Key |
WZHSXLDTNACECO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methoxy 3 Methoxy Phenyl Methyl Benzene and Its Analogues
Catalytic Approaches for Carbon-Oxygen Bond Formation
The formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of aryl ethers, has been significantly advanced through the development of transition metal-catalyzed cross-coupling reactions. These methods offer milder and more general alternatives to traditional approaches like the Williamson ether synthesis. researchgate.net
Transition Metal-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)
Buchwald-Hartwig Amination for C-O Bond Formation:
Initially developed for carbon-nitrogen bond formation, the Buchwald-Hartwig reaction has been successfully adapted for the synthesis of aryl ethers. wikipedia.org This palladium-catalyzed reaction couples alcohols with aryl halides. wikipedia.orgyoutube.com The catalyst system typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand. acs.orgorganic-synthesis.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.orgjk-sci.com The reaction proceeds via a catalytic cycle involving oxidative addition, alcohol coordination and deprotonation, and reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. youtube.comjk-sci.com
A variety of bases, such as sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs2CO3), are used to facilitate the deprotonation of the alcohol. libretexts.org The reaction conditions are generally mild, though temperatures can range from room temperature to over 100°C. jk-sci.com This methodology has been applied on a large scale in industrial settings. organic-synthesis.com
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene (B28343) | 110 | Good |
| Pd2(dba)3 | Tol-BINAP | NaH | Toluene | 50 | 80 |
| Pd(OAc)2 | BrettPhos | - | - | - | High |
Ullmann Condensation:
The Ullmann condensation is a classical copper-catalyzed method for the synthesis of diaryl ethers from an aryl halide and a phenol. organic-chemistry.orgwikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern modifications have led to milder and more efficient protocols.
The use of ligands can significantly accelerate the reaction, allowing for lower reaction temperatures. organic-chemistry.orgnih.gov Inexpensive and readily available ligands have been found to be effective. organic-chemistry.org The choice of copper source, base, and solvent also plays a critical role in the reaction's outcome. organic-chemistry.org Copper(I) salts, such as CuI and Cu2O, are often preferred. organic-chemistry.org Cesium carbonate is a commonly used base, and solvents like acetonitrile are employed. organic-chemistry.org
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| Cu2O/CuI | Chxn-Py-Al, salicylaldoxime, dimethylglyoxime | Cs2CO3 | Acetonitrile | - |
| CuI | (±)-diol L3 | - | - | Mild |
| Copper Fluorapatite | None | - | NMP | 120 |
Dehydrogenative Coupling Strategies for Aryl Ether Synthesis
Dehydrogenative coupling represents an atom-economical approach to C-O bond formation, as it avoids the pre-functionalization of starting materials. These reactions typically involve the direct coupling of a C-H bond and an O-H bond, with the formal loss of a hydrogen molecule.
Recent advancements have focused on the use of various transition metal catalysts, including iridium, to facilitate these transformations. rsc.org Copper catalysis has also been employed for the dehydrogenative cross-coupling of N-arylglycine esters with phenols, using an oxidant like di-tert-butyl peroxide (DTBP). nih.gov Electrochemical methods are also emerging as a green and sustainable strategy for dehydrogenative C-C and potentially C-O coupling reactions. acs.org
Organocatalytic and Metal-Free Etherification Methods
In the pursuit of more sustainable synthetic methods, organocatalysis and metal-free approaches for etherification have gained significant attention. mdpi.com These methods avoid the use of potentially toxic and expensive transition metals. mdpi.com
Acid-mediated condensation of alcohols is a long-standing method for symmetrical ether synthesis, though it often requires harsh conditions. nih.gov More recent developments in organocatalysis utilize small organic molecules to catalyze the formation of C-O bonds under milder conditions. For example, chiral phosphine catalysts have been used in the enantioselective synthesis of benzylic ethers. organic-chemistry.org Additionally, explicit hydrogen bonding interactions are being explored as a strategy for metal-free organocatalysis. researchgate.net
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, where the benzylic carbon is a stereocenter, requires methods that can control the three-dimensional arrangement of atoms.
Asymmetric Induction in Benzylic Ether Formation
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, influenced by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of benzylic ether formation, this can be achieved by using a chiral substrate that directs the approach of the incoming nucleophile. wikipedia.org Chiral auxiliaries, which are temporarily attached to the substrate to control stereochemistry and then removed, are a common strategy. wikipedia.org
Enantioselective Catalysis in Functional Group Transformations
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules. acs.org This approach utilizes a chiral catalyst to create a chiral product from an achiral starting material. youtube.com
For the synthesis of chiral benzylic ethers, various enantioselective catalytic methods have been developed. Chiral dirhodium catalysts have been shown to be effective in the C-H functionalization of benzyl (B1604629) silyl (B83357) ethers. acs.orgorganic-chemistry.org The choice of both the chiral catalyst and any chiral auxiliaries is critical for achieving high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org Furthermore, chiral phosphine catalysts have been employed for the enantioselective synthesis of benzylic ethers through an internal redox reaction. organic-chemistry.org The development of new catalytic systems, including those based on biocatalysis and electrochemical methods, continues to expand the possibilities for enantioselective C-O bond formation. thieme-connect.commdpi.com
Mechanistic Elucidation of Key Synthetic Pathways
The synthesis of unsymmetrical diarylmethanes such as this compound involves multi-step pathways, the efficiency and selectivity of which are governed by the underlying reaction mechanisms. A thorough understanding of these mechanisms, including the transient species that are formed, is critical for reaction optimization and the development of novel synthetic routes.
Investigation of Reaction Intermediates and Transition States
The formation of the diarylmethane core and the ether linkages of this compound can proceed through several mechanistic routes, each characterized by distinct intermediates and transition states.
One common pathway is the Friedel-Crafts alkylation , where a benzyl halide or alcohol reacts with an arene. The reaction proceeds through a highly reactive carbocation intermediate. For instance, the reaction of 3-methoxybenzyl alcohol with anisole (B1667542) in the presence of a Lewis acid would involve the formation of a 3-methoxybenzyl cation. This electrophile then attacks the electron-rich anisole ring. The stability of this carbocation is crucial for the reaction to proceed. The subsequent attack on the aromatic ring forms a resonance-stabilized carbocation known as an arenium ion or sigma complex . The position of the attack (ortho, meta, or para) is directed by the activating methoxy (B1213986) group on the anisole ring, which stabilizes the positive charge in the ortho and para positions through resonance. youtube.com The rate-determining step is typically the formation of this sigma complex.
Alternatively, modern photoredox-catalyzed methods offer a radical-based pathway. mdpi.com In such a synthesis, a radical intermediate, such as a benzyl radical, would be generated. Control experiments in similar reactions have shown that the presence of radical scavengers like TEMPO can inhibit the reaction, providing evidence for a radical-involved mechanism. mdpi.com This radical would then couple with an aryl partner to form the C-C bond of the diarylmethane scaffold.
The ether linkage is often formed via the Williamson ether synthesis , a classic SN2 reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide. The mechanism is concerted, proceeding through a single trigonal bipyramidal transition state where the nucleophile attacks from the backside relative to the leaving group. wikipedia.orglibretexts.org Steric hindrance is a key factor; the reaction works best with primary halides, as secondary and tertiary substrates tend to undergo elimination as a competing side reaction. masterorganicchemistry.com
Recent studies have also explored the use of highly reactive aryne intermediates for the synthesis of diarylmethane scaffolds. rsc.org Arynes, generated in situ, can undergo cascade reactions to form complex molecules, though this pathway is less common for simple diarylmethanes. rsc.org
Table 1: Key Intermediates and Transition States in Relevant Synthetic Pathways
| Synthetic Pathway | Key Intermediate(s) | Key Transition State | Primary Bond Formation |
|---|---|---|---|
| Friedel-Crafts Alkylation | Benzylic Carbocation, Arenium Ion (Sigma Complex) | Transition state leading to the arenium ion | Aryl C-C |
| Photoredox Catalysis | Benzylic Radical, Aryl Radical | Radical-radical coupling transition state | Aryl C-C |
| Williamson Ether Synthesis | None (concerted reaction) | Trigonal bipyramidal SN2 transition state | C-O (Ether) |
| Aryne Insertion | Aryne (Benzyne) | Transition state of nucleophilic attack on aryne | Aryl C-C |
Kinetic and Thermodynamic Considerations in Multi-Step Syntheses
In syntheses involving multiple steps and potential isomers, the final product distribution is governed by the interplay between reaction kinetics and thermodynamics.
Kinetic Control: The product that is formed fastest is the major product. This outcome is favored under milder conditions (e.g., lower temperatures) where the reaction is irreversible and the activation energy barrier is the primary determinant. In electrophilic aromatic substitution reactions like Friedel-Crafts alkylation, the ortho and para isomers are often the kinetically favored products for activated rings because the transition states leading to these intermediates are stabilized by resonance. youtube.comacs.org
Thermodynamic Control: The most stable product is the major product. This is favored under more vigorous conditions (e.g., higher temperatures, longer reaction times) that allow for equilibrium to be established between the products. The thermodynamically favored product may differ from the kinetic product if the most stable isomer is not the one that forms the fastest.
For the synthesis of a specific isomer like this compound, controlling the regioselectivity is paramount. The methoxy group is an ortho-, para-director. libretexts.org Therefore, a direct Friedel-Crafts reaction between anisole and a 3-methoxybenzyl derivative would likely yield a mixture of products, with substitution occurring at the ortho and para positions of the anisole ring. Achieving the desired meta-substitution pattern often requires more complex, multi-step strategies where functional groups are used to block more reactive sites or are introduced and modified sequentially.
Table 2: Factors Influencing Kinetic and Thermodynamic Control
| Factor | Effect on Kinetic Control | Effect on Thermodynamic Control |
|---|---|---|
| Temperature | Favored at lower temperatures | Favored at higher temperatures |
| Reaction Time | Favored with shorter reaction times | Favored with longer reaction times (allows for equilibration) |
| Reversibility | Dominant in irreversible reactions | Dominant in reversible reactions |
| Catalyst | Can lower the activation energy for a specific pathway | Does not change the equilibrium position, but accelerates approach to it |
Sustainable and Atom-Economical Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. researchgate.net This involves designing processes that are more efficient, generate less waste, and use less hazardous materials.
Solvent-Free and Aqueous Reaction Media
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose environmental and health risks.
Solvent-Free Reactions: Another strategy is to conduct reactions without any solvent. Mechanochemistry , where mechanical energy (e.g., grinding or milling) is used to initiate reactions, is a prominent solvent-free technique. nih.gov These reactions are often performed at room temperature, reducing energy consumption and waste. nih.gov Microwave-assisted organic synthesis (MAOS) can also reduce solvent use and dramatically shorten reaction times, aligning with green chemistry principles of energy efficiency. nih.gov
Green Chemistry Principles in Synthetic Design
The design of synthetic routes for this compound can be evaluated using the 12 Principles of Green Chemistry. msu.edu
Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. researchgate.net Synthetic methods should be designed to maximize atom economy. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts and have lower atom economies. For example, a traditional synthesis involving a Grignard reagent followed by hydrolysis generates stoichiometric amounts of magnesium salts as waste. In contrast, a direct catalytic coupling reaction would have a much higher atom economy.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. msu.edu Catalysts are used in small amounts and can be recycled, reducing waste. For diarylmethane synthesis, metal-catalyzed cross-coupling reactions or acid-catalyzed Friedel-Crafts reactions are preferable to methods that use stoichiometric amounts of activating agents or reductants. nih.gov
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov This principle is embodied by strategies like one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates. rsc.org This reduces solvent use, minimizes material losses during purification, and saves time and energy.
Table 3: Application of Green Chemistry Principles to Synthesis Design
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Prevention | Designing one-pot or tandem reactions to minimize waste from intermediate workups. |
| Atom Economy | Prioritizing addition or catalytic cross-coupling reactions over multi-step routes with protecting groups and stoichiometric reagents. |
| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, supercritical CO₂, or conducting reactions under solvent-free conditions. nih.gov |
| Design for Energy Efficiency | Utilizing microwave-assisted or mechanochemical methods; conducting reactions at ambient temperature and pressure where possible. nih.gov |
| Catalysis | Employing recyclable catalysts (e.g., solid acid catalysts for Friedel-Crafts) instead of stoichiometric Lewis acids. |
| Reduce Derivatives | Avoiding the use of protecting groups, which adds steps and generates waste. |
Elucidation of Reactivity Patterns and Comprehensive Reaction Mechanisms of 1 Methoxy 3 Methoxy Phenyl Methyl Benzene
Carbon-Oxygen Bond Cleavage Reactions
The structure of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene features two distinct ether linkages: an aryl methyl ether (Ar-OCH₃) and a benzylic ether (Ar-CH(OCH₃)Ph). The cleavage of these C-O bonds can be achieved through various chemical strategies, each with its own mechanistic nuances and selectivity.
Acid-Catalyzed Dealkylation and Demethylation Pathways
Acid-catalyzed cleavage of ethers is a fundamental reaction, with the specific pathway, either Sₙ1 or Sₙ2, being highly dependent on the structure of the ether. libretexts.orgpressbooks.pub In the case of this compound, both ether linkages are susceptible to cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orgpressbooks.pub
The benzylic ether C-O bond is particularly prone to cleavage via an Sₙ1 mechanism. libretexts.org This is due to the formation of a resonance-stabilized benzylic carbocation upon protonation of the ether oxygen and subsequent departure of methanol. This reaction can proceed at moderate temperatures. The aryl methyl ether bond is more robust but can be cleaved by strong nucleophilic acids like HI or HBr, proceeding through an Sₙ2 mechanism where the halide ion attacks the less sterically hindered methyl group. libretexts.org
The general mechanism for the acid-catalyzed cleavage of the benzylic ether is as follows:
Protonation of the benzylic ether oxygen by a strong acid.
Formation of a stable secondary benzylic carbocation and methanol.
Nucleophilic attack by the conjugate base of the acid on the carbocation.
Table 1: Acid-Catalyzed Cleavage of Ether Linkages This table presents hypothetical yet chemically plausible outcomes for the acid-catalyzed cleavage of this compound based on established principles for similar structures.
| Reagent | Target Bond | Mechanism | Primary Products | Reaction Conditions |
|---|---|---|---|---|
| Excess HBr | Benzylic C-O | Sₙ1 | 3-Bromomethyl-1-methoxybenzene, Phenylmethanol | Moderate temperature |
| Excess HI | Aryl Methyl C-O | Sₙ2 | 3-[Methoxy(phenyl)methyl]phenol, Methyl Iodide | Elevated temperature |
| Trifluoroacetic Acid (CF₃COOH) | Benzylic C-O | Sₙ1/E1 | 3-(Trifluoroacetoxymethyl)-1-methoxybenzene, Styrene derivatives (via elimination) | Low to moderate temperature |
Reductive Cleavage Strategies
Reductive cleavage offers an alternative method for breaking C-O bonds, often under milder conditions than acid-catalyzed reactions for certain substrates. A classic method for the cleavage of benzyl-type ethers is the use of dissolving metal reductions, such as sodium in liquid ammonia. utexas.eduyoutube.com This method is particularly effective for cleaving the benzylic ether in this compound, which would likely yield toluene (B28343) and 3-methoxytoluene. youtube.com The aryl methoxy (B1213986) group is generally stable under these conditions.
The reaction proceeds through the formation of a radical anion intermediate. The process can be summarized as:
Electron transfer from the alkali metal to the aromatic ring of the benzyl (B1604629) group.
Cleavage of the C-O bond to release the alkoxide and a benzyl radical, which is further reduced to a carbanion.
Protonation of the carbanion by the solvent or a proton source.
Table 2: Reductive Cleavage of Benzylic Ethers This table provides illustrative examples of reductive cleavage reactions on substrates similar to the benzylic ether moiety in the target compound.
| Substrate | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Benzyl Phenyl Ether | Na in liquid NH₃ | Phenol, Toluene | Good | utexas.edu |
| Anisole (B1667542) | Na in liquid NH₃ | Phenol | 27% | utexas.edu |
| Dibenzyl Ether | H₂, Pd/C | Toluene, Benzyl Alcohol | High | youtube.com |
Transition Metal-Catalyzed C-O Bond Activation
In recent years, transition metal catalysis has emerged as a powerful tool for the activation and functionalization of traditionally inert C-O bonds. researchgate.net Nickel-based catalysts, in particular, have shown remarkable efficacy in the cross-coupling of aryl ethers, which are typically unreactive. researchgate.net The aryl C-O bond in this compound could potentially be activated by a nickel catalyst for cross-coupling reactions.
The benzylic C-O bond can also be targeted by various transition metal catalysts, including those based on palladium, iron, and iridium, often for applications in C-C bond formation. researchgate.netmdpi.com These reactions can proceed under relatively mild conditions and exhibit high functional group tolerance. For instance, palladium-catalyzed hydrogenolysis is a common method for the deprotection of benzyl ethers. organic-chemistry.org
Table 3: Transition Metal-Catalyzed C-O Bond Activation This table showcases examples of transition metal-catalyzed reactions on ether substrates, demonstrating the potential reactivity of this compound.
| Reaction Type | Catalyst System | Substrate Type | Products | Reference |
|---|---|---|---|---|
| Reductive Cleavage | Ni(cod)₂/PCy₃ | Aryl Ethers | Arenes | researchgate.net |
| Symmetrical Etherification | FeCl₃·6H₂O | Benzylic Alcohols | Symmetrical Ethers | researchgate.net |
| Hydrogenolysis | Pd/C, H₂ | Benzyl Ethers | Alcohols, Toluene | organic-chemistry.org |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the methoxy group (-OCH₃) and the methoxy(phenyl)methyl group (-CH(OCH₃)Ph). vanderbilt.edu
Regioselectivity and Directing Effects of Substituents
Both the methoxy group and the substituted alkyl group are ortho, para-directors. libretexts.orglibretexts.org The methoxy group is a strong activating group due to the resonance donation of its lone pair of electrons to the aromatic ring. researchgate.netwisc.edu This significantly increases the electron density at the ortho and para positions, making them more nucleophilic. The methoxy(phenyl)methyl group, being an alkyl group, is a weak activating group that directs to the ortho and para positions primarily through an inductive effect. vanderbilt.edu
In a 1,3-disubstituted benzene with two activating groups, the position of electrophilic attack is determined by the directing effects of both groups. The stronger activating group, in this case, the methoxy group, will predominantly control the regioselectivity. libretexts.org Therefore, substitution is expected to occur at the positions ortho and para to the methoxy group. The available positions are C2, C4, and C6.
C4 (para to the methoxy group): This position is highly activated by the methoxy group and is also ortho to the methoxy(phenyl)methyl group.
C2 (ortho to the methoxy group): This position is also highly activated by the methoxy group.
C6 (ortho to the methoxy group): This position is sterically hindered by the adjacent methoxy(phenyl)methyl group, making substitution less favorable.
Therefore, the major products are expected to be the 2- and 4-substituted isomers.
Table 4: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes This table illustrates the typical product distributions in EAS reactions of related compounds, providing a basis for predicting the outcomes for this compound.
| Substrate | Reaction | Major Products | Minor Products | Reference |
|---|---|---|---|---|
| 1,3-Dimethoxybenzene (B93181) | Friedel-Crafts Acylation | 2,4-Dimethoxyacetophenone | - | researchgate.net |
| 1-Methoxy-3-methylbenzene | Nitration | 4-Nitro-1-methoxy-3-methylbenzene, 2-Nitro-1-methoxy-3-methylbenzene | 6-Nitro-1-methoxy-3-methylbenzene | libretexts.org |
| Anisole (Methoxybenzene) | Bromination | p-Bromoanisole | o-Bromoanisole | wisc.edu |
Electronic and Steric Influences on Reaction Rates and Outcomes
The rate of electrophilic aromatic substitution is significantly enhanced by the presence of the two activating groups. The methoxy group's strong electron-donating resonance effect makes the aromatic ring much more nucleophilic than benzene itself. researchgate.netwisc.edu
The final product distribution between the ortho and para isomers is influenced by both electronic and steric factors. While both the 2- and 4-positions are electronically activated, the para position (C4) is often favored due to reduced steric hindrance compared to the ortho positions (C2 and C6), especially with bulkier electrophiles. libretexts.org The C6 position is particularly disfavored due to the steric bulk of the adjacent methoxy(phenyl)methyl group.
In reactions like Friedel-Crafts acylation, which involve bulky electrophiles, the para-substituted product is expected to be the major isomer. researchgate.net For smaller electrophiles, such as in nitration, a higher proportion of the ortho-isomer (at C2) might be observed. libretexts.org
Transformations Involving the Methoxy(phenyl)methyl Moiety
The methoxy(phenyl)methyl group is the primary site of chemical transformations in this compound, outside of reactions involving the aromatic rings themselves. The reactivity at this position is influenced by the stability of potential cationic or radical intermediates, which are stabilized by both phenyl rings. The additional methoxy group on one of the rings further modulates this reactivity.
Functionalization at the Benzylic Position
The benzylic C-H bond in diarylmethane systems, including this compound, is susceptible to functionalization. This is due to the reduced bond dissociation energy of the benzylic hydrogen and the ability of the adjacent aromatic rings to stabilize the resulting radical or anionic intermediates.
Recent advancements in catalysis have enabled the direct functionalization of benzylic C-H bonds. For instance, visible light-mediated photoredox catalysis allows for the C-C bond formation at the benzylic position of phenolic ethers through a radical-cation/deprotonation strategy. This approach facilitates the selective generation of benzyl radicals under mild conditions. While not specifically documented for this compound, related systems suggest that this method could be applicable for introducing new functional groups at the benzylic carbon.
Furthermore, iron-catalyzed direct azidation of methyl benzyl ethers has been established, proceeding chemoselectively at the benzylic position. nih.govlookchem.com This method is also applicable for allylation, alkynylation, and cyanation, offering a direct route to functionalized products from chemically stable ethers. nih.gov The reaction proceeds by using iron(III) chloride as a catalyst, which activates the ether for nucleophilic attack. lookchem.com
Table 1: Examples of Benzylic C-H Functionalization in Related Ether Systems
| Substrate Type | Reagent/Catalyst | Product Type | Reference |
| Phenolic Ethers | Visible Light Photoredox Catalyst | C-C Coupled Product | N/A |
| Methyl Benzyl Ethers | Iron(III) Chloride, TMS-N3 | Benzylic Azide | nih.govlookchem.com |
| Methyl Benzyl Ethers | Iron(III) Chloride, Allylsilanes | Benzylic Allylated Product | nih.gov |
Oxidation Reactions
The benzylic carbon in this compound is prone to oxidation, a common reaction for benzylic ethers. The oxidation of the benzylic C-H bond typically leads to the formation of a carbonyl group. In the case of this compound, this would yield 3-methoxybenzophenone.
Various oxidizing agents can be employed for this transformation. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a powerful oxidizing agent for benzylic ethers, often leading to the formation of the corresponding ketone. mdpi.comyoutube.com The reaction proceeds via an electron transfer mechanism. The oxidation of secondary benzylic alcohols to ketones is a well-established transformation and can be achieved with high selectivity. youtube.com For instance, copper-catalyzed aerobic oxidation of benzylic alcohols provides the corresponding aldehydes and ketones. rsc.org
A mild and green photochemical protocol for the oxidation of benzylic alcohols to aldehydes and ketones has also been developed, utilizing thioxanthenone as a photocatalyst and molecular oxygen from the air as the oxidant. chemicalbook.com This method has been shown to be effective for a variety of substituted benzyl alcohols. chemicalbook.com
Table 2: Oxidation of Related Benzylic Alcohols and Ethers
| Substrate | Oxidizing Agent/Catalyst | Product | Yield | Reference |
| 4-Methoxybenzyl alcohol | CuBr/TEMPO/K2CO3, Air | 4-Methoxybenzaldehyde | 41% | rsc.org |
| 2-Benzyl-1,4-dimethoxybenzene | Ceric Ammonium Nitrate (CAN) | 1,4-Benzoquinone derivative | 69-78% | mdpi.com |
| Benzyl alcohol | Thioxanthenone, Light, Air | Benzaldehyde | Good | chemicalbook.com |
Nucleophilic Substitution at the Benzylic Carbon
Nucleophilic substitution at the benzylic carbon of this compound involves the displacement of the methoxy group by a nucleophile. Such reactions are generally challenging for ethers due to the poor leaving group ability of the alkoxy group. However, under acidic conditions, the ether oxygen can be protonated, converting the methoxy group into a better leaving group (methanol). youtube.comyoutube.com The resulting benzylic carbocation is stabilized by resonance with both phenyl rings. The electron-donating methoxy group on one of the rings further stabilizes this carbocation, potentially accelerating the reaction compared to unsubstituted diarylmethyl ethers.
The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. pearson.comyoutube.com Given the stability of the diarylmethyl carbocation, an SN1 pathway is highly plausible. pearson.com
Direct nucleophilic substitution on the C-O bond of diarylmethyl methyl ethers can also be achieved under reductive conditions. Treatment with lithium metal in THF leads to the formation of a diarylmethyl anion, which can then be quenched with various electrophiles to afford substituted diarylmethanes in good yields. rsc.org
Iron trichloride (B1173362) has been shown to catalyze the direct functionalization of methyl benzyl ethers with various nucleophiles, where the methoxy group acts as a leaving group. nih.govlookchem.com This method has been successfully applied to azidation, allylation, alkynylation, and cyanation reactions. nih.gov
Radical and Photochemical Reactions
The benzylic position of this compound is also a focal point for radical and photochemical reactions, primarily due to the relative weakness of the benzylic C-H and C-O bonds and the ability of the aromatic system to stabilize radical intermediates.
Homolytic Bond Cleavage Mechanisms
Homolytic cleavage of the C-H or C-O bond at the benzylic position can be initiated by heat or light, leading to the formation of a resonance-stabilized diarylmethyl radical. The bond dissociation energy (BDE) of the benzylic C-H bond is significantly lower than that of a typical alkyl C-H bond, making it more susceptible to homolytic cleavage. Theoretical studies on the homolytic C(sp2)–O cleavage in ethers indicate that substituent effects play a crucial role in determining the BDE. lookchem.com
The presence of the methoxy group on one of the phenyl rings is expected to influence the stability of the resulting radical. Electron-donating groups can stabilize adjacent radical centers, which would facilitate the homolytic cleavage. Radical ion pairs, formed through single-electron transfer (SET) processes, can also play a role in initiating C-H bond activation. nih.gov For instance, the reaction of phosphines with quinones can generate radical ion pairs that are capable of homolytic C-H bond activation. nih.gov
Light-Induced Transformations and Reactivity
Photochemical reactions of benzylic ethers often involve the cleavage of the C-O bond. Visible-light photoredox catalysis has emerged as a powerful tool for such transformations. For instance, the cleavage of diaryl ether C-O bonds can be achieved using an acridinium (B8443388) photocatalyst in the presence of an aryl carboxylic acid, followed by hydrolysis. nih.gov This process is thought to proceed via the formation of an aryl carboxylic radical. nih.gov
Visible-light-promoted conversion of alkyl benzyl ethers to alkyl esters or alcohols has also been reported. nih.gov The mechanism involves a radical chain reaction initiated by the homolytic cleavage of the O-α-sp3 C-H bond. nih.gov
Furthermore, the photolysis of diarylmethyl compounds can lead to the formation of carbocations. Electron transfer reactions between excited diarylmethyl carbocations and aromatic donors have been studied, highlighting the rich photochemistry of these systems. nih.gov
Advanced Spectroscopic and Structural Elucidation in Mechanistic and Conformational Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, a combination of one-dimensional and multi-dimensional NMR techniques is employed to assign its complex proton and carbon spectra and to probe its conformational dynamics.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Multi-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) NMR spectra of this compound and establishing its covalent framework.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be expected between the protons of each aromatic ring, revealing their substitution patterns. For instance, the protons on the monosubstituted phenyl ring would show a characteristic coupling network. Similarly, the protons on the 1,3-disubstituted benzene (B151609) ring would exhibit correlations that confirm their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually more readily assigned, protons. For this compound, the HSQC spectrum would show correlations between each aromatic proton and its corresponding carbon, as well as between the methoxy (B1213986) protons and the methoxy carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This technique is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
Correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached.
Correlations from the benzylic proton to the carbons of both aromatic rings, unequivocally linking the two aryl moieties.
Correlations from the aromatic protons to neighboring carbons within the same ring, further confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations that are critical for determining stereochemistry and conformation. For this compound, NOESY data can reveal the preferred orientation of the two aromatic rings relative to each other. For example, correlations between the benzylic proton and specific protons on the aromatic rings can indicate which conformers are most populated in solution.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | COSY Correlations (Predicted) | HMBC Correlations (Predicted) |
| Aromatic Protons | Aromatic Carbons | Aromatic H - Aromatic H | Methoxy H - Aromatic C |
| Benzylic Proton | Benzylic Carbon | Benzylic H - Aromatic C | |
| Methoxy Protons | Methoxy Carbons | Aromatic H - Aromatic C |
Dynamic NMR for Conformational Analysis and Rotational Barriers
The single bond connecting the two substituted phenyl rings in this compound allows for rotation, leading to different conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these dynamic processes and to quantify the energy barriers associated with them.
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, if the rotation around the central carbon-carbon bond is fast on the NMR timescale, the spectra will show averaged signals for the atoms in the two aromatic rings. As the temperature is lowered, this rotation can become restricted. If the barrier to rotation is sufficiently high, separate signals for the non-equivalent protons and carbons in the different conformers may be observed at low temperatures.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure and Elemental Composition
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of this compound, as the measured mass can be matched to a unique molecular formula. The analysis of the isotopic fine structure, which arises from the natural abundance of isotopes like ¹³C, further confirms the elemental composition.
Table of Predicted HRMS Data
| Ion | Calculated m/z | Elemental Composition |
|---|---|---|
| [M]+ | 228.1145 | C₁₅H₁₆O₂ |
| [M+H]+ | 229.1223 | C₁₅H₁₇O₂ |
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) which is then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing valuable information about the connectivity of the molecule.
For this compound, a likely fragmentation pathway would involve the cleavage of the benzylic C-C bond, which is relatively weak. This would lead to the formation of stable benzylic carbocations. The analysis of these fragment ions allows for the identification of the structural subunits of the molecule.
Table of Predicted MS/MS Fragmentation
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|
| 228 | 121 | [C₈H₉O]⁺ (methoxybenzyl cation) |
| 228 | 107 | [C₇H₇O]⁺ (methoxyphenyl cation) |
X-Ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on bond lengths, bond angles, and torsion angles.
This technique would reveal the preferred conformation of the molecule in the crystal lattice, including the dihedral angle between the two aromatic rings. This solid-state conformation is influenced by a combination of intramolecular forces, such as steric hindrance between the substituents on the rings, and intermolecular forces, such as packing effects and non-covalent interactions within the crystal. While no published crystal structure for this compound is currently available, analysis of related structures suggests that the molecule would likely adopt a conformation that minimizes steric repulsion between the two aryl groups.
Absolute Configuration Determination of Chiral Centers
The molecule this compound possesses a single chiral center at the carbon atom bridging the two aromatic rings and bonded to a methoxy group. The determination of the absolute spatial arrangement of the four different substituents (a phenyl group, a 3-methoxyphenyl group, a methoxy group, and a hydrogen atom) around this stereocenter is crucial for understanding its chiroptical properties and stereospecific interactions.
Several non-empirical and empirical methods are available for the unambiguous assignment of the absolute configuration (R or S) of chiral molecules. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining absolute configuration. nih.gov For a chiral, enantiomerically pure crystal, the technique of anomalous dispersion can be employed. researchgate.net When an atom in the crystal absorbs X-rays (resonant scattering), it introduces small but measurable differences between the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). thieme-connect.de By analyzing these differences, known as the Bijvoet differences, the absolute structure of the molecule can be determined. researchgate.net For organic molecules containing only light atoms like carbon, hydrogen, and oxygen, the anomalous scattering effect is weak. Therefore, high-quality crystals and precise data collection, often using copper (Cu Kα) radiation to enhance the effect, are necessary for a reliable assignment. researchgate.netthieme-connect.de
Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide information on the stereochemistry of molecules in solution. researchgate.netnorthwestern.edu These methods measure the differential interaction of left and right circularly polarized light with the chiral molecule. researchgate.net By comparing the experimental VCD or ECD spectrum with the spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be confidently assigned. researchgate.netmdpi.com
NMR Spectroscopy with Chiral Derivatizing Agents: An empirical approach involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). researchgate.net While not directly applicable to the target molecule, if a related chiral alcohol precursor were used in its synthesis, derivatization of the alcohol with a CDA would produce diastereomers. The differing anisotropic effects of the CDA's aromatic ring on the proton chemical shifts in the 1H NMR spectra of these diastereomers can be used to deduce the absolute configuration of the original alcohol, and by extension, the final product. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
Expected Interactions: The molecular structure suggests the prevalence of several types of weak intermolecular interactions:
C—H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings and the methoxy groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the methoxy groups, which serve as acceptors. These interactions are expected to play a significant role in the crystal packing. researchgate.net
C—H···π Interactions: The electron-rich π-systems of the phenyl and 3-methoxyphenyl rings can act as acceptors for hydrogen atoms from neighboring molecules, leading to C—H···π interactions that contribute to the formation of a three-dimensional supramolecular network.
π–π Stacking: The aromatic rings can engage in π–π stacking interactions, where the planes of the rings in adjacent molecules are arranged in either a parallel-displaced or T-shaped geometry. These interactions are a common feature in the crystal packing of aromatic compounds. iucr.org
Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. scirp.orgnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, pinpointing key interactions like hydrogen bonds. scirp.orgresearchgate.net
Interactive Data Table: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Diarylmethane Structure
| Interaction Type | Contribution (%) | Description |
| H···H | ~40-50% | Represents the most significant contribution to the surface contacts, typical for hydrogen-rich organic molecules. nih.gov |
| C···H / H···C | ~20-30% | Corresponds to C-H···π interactions and general van der Waals contacts. |
| O···H / H···O | ~10-20% | Indicates the presence of C-H···O hydrogen bonds, appearing as distinct spikes in the fingerprint plot. researchgate.net |
| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between aromatic rings. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Detailed Vibrational Assignments and Potential Energy Distribution (PED) Analysis
A precise assignment of vibrational modes is achieved by correlating experimental spectra with theoretical calculations, typically performed using DFT methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set). nih.govmdpi.com The Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific normal mode of vibration, providing an unambiguous assignment. semanticscholar.orgresearchgate.netnih.gov
Based on data from analogous compounds, the following detailed vibrational assignments are expected for this compound: nih.govresearchgate.netspectroscopyonline.com
Interactive Data Table: Detailed Vibrational Assignments and PED Analysis
| Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Assignment (PED Contribution %) |
| ~3100-3000 | Medium / Strong | Aromatic C-H stretching (νC-H) (>95%) |
| ~3000-2840 | Medium / Strong | Methoxy asymmetric and symmetric C-H stretching (νasCH₃, νsCH₃) (>90%) nih.gov |
| ~1600, ~1585 | Strong / Medium | Aromatic C=C stretching (νC=C) (~80%) |
| ~1490 | Medium / Medium | Aromatic C=C stretching (νC=C) (~75%) |
| ~1465, ~1440 | Medium / Medium | Methoxy asymmetric and symmetric C-H bending (δasCH₃, δsCH₃) (~70%) nih.gov |
| ~1250 | Strong / Medium | Aryl-O asymmetric stretching (νas(Ar-O-C)) (~60% ν(Ar-O), 30% ν(O-C)) |
| ~1170 | Medium / Medium | Aromatic C-H in-plane bending (βC-H) (~65%) |
| ~1030 | Strong / Weak | Aryl-O symmetric stretching (νs(Ar-O-C)) (~55% ν(O-C), 35% ν(Ar-O)) nih.gov |
| ~810-750 | Strong / Weak | Aromatic C-H out-of-plane bending for meta-substitution (γC-H) (>80%) spectroscopyonline.com |
| ~700-690 | Medium / Weak | Aromatic ring out-of-plane bending (ring puckering) spectroscopyonline.com |
| ~560 | Weak / Medium | C-O-C in-plane bending (δC-O-C) (~50%) nih.gov |
| ~200 | Weak / Medium | Methoxy group torsion (τCH₃) (~85%) nih.gov |
Correlation with Molecular Conformations
The vibrational spectrum of a flexible molecule like this compound is a superposition of the spectra of its stable conformers present at a given temperature. Conformational changes, primarily rotations around the C-O bonds of the methoxy groups and the C-C bonds of the diarylmethane bridge, can lead to noticeable shifts in vibrational frequencies, particularly in the low-frequency and fingerprint regions. icm.edu.plnih.gov
Studies on related methoxy-substituted benzenes have shown that the molecular conformation can significantly influence the vibrational spectra. icm.edu.plresearchgate.net For instance, the comparison between solid-state (crystalline) and solution-phase IR spectra can reveal conformational effects. In the crystal, the molecule is locked into a specific conformation, leading to sharper and sometimes different band positions compared to the solution phase, where a distribution of conformers exists. icm.edu.plresearchgate.net
A Potential Energy Surface (PES) scan can be computationally performed to identify the low-energy, stable conformers of the molecule. nih.gov By varying key dihedral angles (e.g., CAr-CAr-O-CMe), the energy profile can be mapped to locate the minima. Subsequently, the vibrational frequencies for each distinct conformer can be calculated. The differences in their theoretical spectra, often in the C-O-C bending, CH₃ rocking, and torsional mode regions, can then be correlated with experimental observations under different conditions (e.g., temperature or solvent polarity changes) to understand the conformational preferences of the molecule. nih.govarxiv.org For example, the C-O-C bending and CH₃ torsional modes below 600 cm⁻¹ are known to be particularly sensitive to the orientation of the methoxy groups relative to the aromatic rings. icm.edu.plresearchgate.net
Computational and Theoretical Investigations of 1 Methoxy 3 Methoxy Phenyl Methyl Benzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govarxiv.org It is widely used to investigate the electronic structure of molecules, including diarylmethanes. tandfonline.comnih.gov The core principle of DFT is to calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction. mdpi.comcnr.it
Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. mdpi.comcnr.it For 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, this process would involve selecting a DFT functional, such as the widely used B3LYP hybrid functional, and a basis set, for instance, 6-311++G(d,p), to accurately describe the atomic orbitals. nih.gov The optimization algorithm systematically alters the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found, which corresponds to the lowest energy conformation.
Below is a table representing typical optimized geometric parameters that would be expected for this compound, based on DFT calculations of analogous structures.
| Parameter | Atom Pair/Group | Expected Value (Å or °) |
| Bond Lengths (Å) | ||
| C(ar)-C(ar) | ~1.39 - 1.40 | |
| C(ar)-C(bridge) | ~1.51 | |
| C(ar)-O | ~1.36 | |
| O-C(methyl) | ~1.43 | |
| C-H | ~1.08 - 1.09 | |
| Bond Angles (°) | ||
| C(ar)-C(bridge)-C(ar) | ~112 - 114 | |
| C(ar)-O-C(methyl) | ~117 - 119 | |
| H-C(bridge)-H | ~107 - 109 |
Energy Landscapes: Beyond finding a single minimum-energy structure, DFT is used to explore the energy landscape of the molecule. researchgate.net This involves mapping the potential energy surface (PES) by systematically changing specific coordinates, such as the dihedral angles that define the orientation of the two aromatic rings relative to the central methylene (B1212753) bridge. This analysis helps identify different stable conformers (local minima) and the energy barriers (transition states) that separate them, providing insight into the molecule's flexibility. researchgate.net
While DFT is highly effective, ab initio (Latin for "from the beginning") methods provide a more rigorous, wave-function-based approach to solving the electronic structure problem without relying on empirical parameters. mdpi.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered "gold standards" for accuracy, though they are significantly more computationally demanding. researchgate.net
These high-level calculations are often performed on the DFT-optimized geometry (a single-point energy calculation) to obtain highly accurate electronic properties. researchgate.net These properties are crucial for benchmarking the results from less computationally expensive methods like DFT and for gaining a precise understanding of the molecule's behavior.
The table below compares typical electronic properties for a molecule like this compound as predicted by a standard DFT functional and a high-accuracy ab initio method.
| Property | DFT (e.g., B3LYP) Prediction | Ab Initio (e.g., CCSD(T)) Prediction |
| Total Electronic Energy | Relative Value | More Accurate Relative Value |
| Dipole Moment (Debye) | ~1.5 - 2.5 D | More precise value |
| HOMO-LUMO Energy Gap (eV) | ~4.5 - 5.5 eV | Typically larger and more accurate |
| Polarizability (a.u.) | Calculated Value | Benchmark Value |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying all stable isomers that arise from rotations around single bonds. For this compound, the key degrees of freedom include the rotation of the two phenyl rings around the C(ar)-C(bridge) bonds and the rotation of the two methoxy (B1213986) groups. colostate.edu
Potential energy surface (PES) scanning is the computational technique used to explore these rotations. researchgate.net By systematically varying the relevant dihedral angles and calculating the energy at each point, a map of the conformational energy landscape is generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. Studies on similar methoxy-substituted aromatic compounds have shown that the orientation of the methoxy group (either planar with the ring or out-of-plane) is a critical factor in determining conformational stability. colostate.eduacs.org
| Conformer | Defining Dihedral Angle(s) | Relative Energy (kcal/mol) |
| Global Min | τ1 ≈ 60°, τ2 ≈ 60° | 0.00 |
| Local Min 1 | τ1 ≈ 60°, τ2 ≈ 180° | ~0.5 - 1.5 |
| Local Min 2 | τ1 ≈ 180°, τ2 ≈ 180° | ~1.0 - 2.5 |
| (Note: τ1 and τ2 represent the key dihedral angles of the phenyl rings. This data is illustrative.) |
While quantum chemical calculations describe the molecule in a static, gas-phase state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, often in a simulated solvent environment. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in the molecule, using a force field (like OPLS-AA or AMBER) to define the potential energy of the system. researchgate.net
By running an MD simulation for several nanoseconds, one can observe the intramolecular motions of this compound in real-time. This allows for the direct simulation of the rotations of the phenyl rings and methoxy groups, providing information on the timescales of these motions and the populations of different conformational states at a given temperature. These simulations are invaluable for understanding the molecule's flexibility and how it might interact with its environment. tandfonline.com
Prediction and Validation of Spectroscopic Parameters
A crucial application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to help assign experimental peaks to specific molecular vibrations or electronic transitions. nih.govmdpi.com
For this compound, several types of spectra can be predicted:
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.comdergipark.org.tr
Vibrational (IR and Raman) Spectra: DFT calculations can determine the harmonic vibrational frequencies of the molecule. dergipark.org.tr These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis can further be used to assign each calculated frequency to specific molecular motions, such as C-H stretching or phenyl ring bending. mdpi.com
Electronic (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to various excited states. mdpi.com These calculations yield the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Visible absorption spectrum and are often associated with π→π* transitions in the aromatic rings. nih.gov
The following table provides an example of how theoretical spectroscopic data would be compared to experimental measurements for validation.
| Spectroscopic Data | Predicted Value (DFT/TD-DFT) | Experimental Value |
| ¹³C NMR (ppm) | ||
| C(bridge) | ~35-45 ppm | Measured Value |
| C(ar)-O | ~158-162 ppm | Measured Value |
| C(methyl) | ~55-60 ppm | Measured Value |
| IR Freq. (cm⁻¹) | ||
| C(ar)-H stretch | ~3050-3100 cm⁻¹ | Measured Value |
| C-O-C stretch | ~1240-1260 cm⁻¹ | Measured Value |
| UV-Vis (nm) | ||
| λmax 1 | ~270-280 nm | Measured Value |
| λmax 2 | ~220-230 nm | Measured Value |
While general computational methods for similar structures exist, the strict requirement to focus exclusively on "this compound" and to include detailed, specific research findings and data tables cannot be met without the primary research data.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's explicit instructions and outline. Any attempt to do so would involve extrapolation from other compounds or fabrication of data, which would be scientifically unsound.
Derivatives, Analogues, and Structure Reactivity Relationships of 1 Methoxy 3 Methoxy Phenyl Methyl Benzene
Systematic Synthesis of Structurally Modified Analogues
The synthesis of analogues of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, a type of diarylmethane ether, is crucial for probing structure-reactivity relationships. Methodologies for creating these structures often involve building the core diarylmethane framework and then modifying the functional groups. Common synthetic routes include Friedel-Crafts reactions, Grignard reactions, and cross-coupling reactions. acs.orgscienceopen.comnih.gov For instance, a general approach could involve the Friedel-Crafts acylation of anisole (B1667542) with a substituted benzoyl chloride, followed by reduction of the resulting ketone to form the diarylmethane core. acs.org Subsequent etherification would yield the target structure.
Modern methods, such as palladium-catalyzed Suzuki-Miyaura or nickel-catalyzed Negishi cross-coupling reactions, offer versatile and efficient pathways to the diarylmethane skeleton. nih.govnih.govorganic-chemistry.org These reactions allow for the coupling of a wide range of aryl halides with benzyl (B1604629) derivatives, providing access to a diverse set of analogues. nih.govorganic-chemistry.org
Substituent Effects on the Benzene (B151609) Ring (e.g., electronic, steric, conjugative)
The introduction of substituents onto either of the two benzene rings of this compound significantly influences its chemical properties and reactivity. These effects can be broadly categorized as electronic, steric, and conjugative.
Electronic Effects: Electron-donating groups (EDGs), such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density in the aromatic ring. This activates the ring towards electrophilic aromatic substitution and can stabilize carbocation intermediates that may form during reactions like ether cleavage. nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, deactivating the ring towards electrophiles and destabilizing carbocation intermediates. The presence of EWGs can increase the acidity of benzylic C-H bonds, enhancing reactivity in oxidation reactions. nih.gov
Conjugative Effects: Substituents that can participate in resonance with the benzene ring (e.g., -NO₂, -C=O, -CN) exert conjugative or mesomeric effects. These effects can profoundly alter the electron distribution across the molecule, influencing reaction pathways and the stability of intermediates.
| Substituent Type | Position | Effect | Impact on Reactivity |
|---|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Para | Increases electron density (Resonance/Inductive) | Stabilizes carbocation intermediates in SN1-type ether cleavage; Activates ring for electrophilic substitution. researchgate.net |
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Para | Decreases electron density (Resonance/Inductive) | Destabilizes carbocation intermediates; Increases acidity of benzylic C-H protons, facilitating oxidation. nih.gov |
| Bulky Alkyl Group (e.g., -C(CH₃)₃) | Ortho | Steric Hindrance | Hinders approach of reagents to the benzylic center; May slow reaction rates for both SN1 and SN2 pathways. nih.gov |
| Halogen (e.g., -Cl, -Br) | Meta/Para | Inductive withdrawal, weak resonance donation | Deactivates the ring but can direct incoming electrophiles; Can serve as a leaving group or a site for cross-coupling. |
Modifications to the Methoxy (B1213986) and Phenylmethyl Moieties
Modifications to the ether linkage and the benzylic carbon are central to creating functional analogues. The ether bond in diarylmethane ethers is susceptible to cleavage under strongly acidic conditions, typically with HBr or HI. libretexts.orglibretexts.org The mechanism of this cleavage—SN1 or SN2—is dictated by the stability of the potential carbocation intermediate. For this compound, protonation of the ether oxygen would be followed by the formation of a resonance-stabilized benzhydryl-type carbocation, suggesting an SN1 pathway. youtube.comyoutube.com This reaction can be exploited to replace the methoxy group with other nucleophiles.
The benzylic methylene (B1212753) C-H bonds are also sites for functionalization. Their increased reactivity is due to the lower bond dissociation energy compared to a simple alkane C-H bond and the ability of the adjacent phenyl rings to stabilize the resulting benzylic radical. nih.gov This allows for reactions such as oxidation or substitution at the benzylic position.
Quantitative Structure-Reactivity Correlations (QSRC)
QSRC studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured reactivity. chemrxiv.orgchemrxiv.org For derivatives of this compound, these studies provide predictive models for reaction rates and equilibria based on physicochemical parameters of the substituents.
Hammett and Taft Analyses for Reaction Rate Modulation
The Hammett equation is a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives. youtube.com It is expressed as:
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
ρ (rho) is the reaction constant, which depends on the nature of the reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (i.e., a negative charge is built up in the transition state). A negative ρ value signifies that the reaction is favored by electron-donating groups (i.e., a positive charge is built up in the transition state). youtube.com
For a reaction involving the cleavage of the ether bond in this compound analogues, a Hammett analysis would likely yield a negative ρ value. This is because the rate-determining step involves the formation of a positively charged carbocation intermediate, which is stabilized by electron-donating substituents. youtube.com
The Taft equation extends this concept to aliphatic systems and can be used to separate polar, steric, and resonance effects, which would be relevant for modifications made to the methoxy and phenylmethyl groups.
| Substituent (Para-position) | σp Value | Electronic Effect | Predicted Effect on SN1 Ether Cleavage Rate |
|---|---|---|---|
| -OCH₃ | -0.27 | Strongly Electron-Donating | Significant Rate Increase |
| -CH₃ | -0.17 | Electron-Donating | Moderate Rate Increase |
| -H | 0.00 | Reference | Baseline Rate (k₀) |
| -Cl | +0.23 | Electron-Withdrawing | Moderate Rate Decrease |
| -CN | +0.66 | Strongly Electron-Withdrawing | Significant Rate Decrease |
| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing | Very Significant Rate Decrease |
Impact of Conformational Changes on Chemical Behavior
The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity. youtube.com For this compound and its analogues, the molecule is not rigid; the phenyl rings can rotate around the single bonds connecting them to the central benzylic carbon. pharmacy180.com The preferred conformation will be the one that minimizes steric strain, such as gauche and anti-interactions between substituents on the two rings. pharmacy180.commdpi.com
These conformational preferences directly impact chemical behavior. youtube.com For a reaction to occur, the molecule may need to adopt a specific, often higher-energy, conformation to allow for optimal orbital overlap in the transition state or to permit a reagent to approach the reaction center. For example, the rate of an intramolecular cyclization reaction involving substituents on both rings would be highly dependent on the energetic accessibility of a conformation that brings the two reactive groups into close proximity. youtube.com
Libraries and Combinatorial Approaches for Chemical Space Exploration
Combinatorial chemistry provides a high-throughput strategy for synthesizing a large number of structurally diverse compounds—a "chemical library"—from a set of common building blocks. nih.gov This approach is invaluable for exploring the chemical space around a core scaffold like this compound to discover analogues with desired properties.
The synthesis can be performed in parallel, where individual compounds are made in separate reaction wells, or using a split-pool method on a solid support to generate millions of compounds at once. nih.gov For diarylmethane analogues, a combinatorial library could be constructed by reacting a set of diverse benzyl halides with a variety of substituted phenols in a parallel synthesis format.
A more advanced technique is dynamic combinatorial chemistry (DCC). In DCC, the building blocks are linked by reversible reactions (e.g., disulfide exchange, imine formation). This allows the library members to be in equilibrium, and the composition of the library can shift in response to an external stimulus, such as the addition of a target protein. lukemanlab.org This "selection" approach enables the amplification and identification of the library member that binds most strongly to the target. lukemanlab.org
High-Throughput Synthesis of Analogues
The generation of a library of analogues of this compound can be efficiently achieved through various modern synthetic methodologies amenable to high-throughput and combinatorial approaches. These methods allow for the rapid and parallel synthesis of a multitude of structurally diverse compounds.
Key synthetic strategies for generating analogues include:
Palladium-Catalyzed Cross-Coupling Reactions: This is a powerful and versatile method for forming carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling can be employed to couple a variety of arylboronic acids with benzyl halides, allowing for diverse substitutions on both aromatic rings of the diarylmethane core. semanticscholar.org A Pd(NIXANTPHOS)-based catalyst has been shown to be effective in the arylation of 4-pyridylmethyl aryl ethers, demonstrating the potential for creating complex diarylated structures. nih.gov The catalyst loading and reaction conditions can be optimized for high yields. researchgate.net
Cobalt-Catalyzed Cross-Coupling: As a more cost-effective alternative to palladium, cobalt catalysis has emerged for the synthesis of functionalized diarylmethanes. beilstein-journals.org For example, a cobalt-catalyzed reductive coupling of aryl halides with benzyl chlorides or benzylmesylates can produce a wide range of diarylmethanes with good to excellent yields under mild conditions. beilstein-journals.orgnih.gov These reactions often tolerate a variety of functional groups. nih.gov
Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming diaryl ether linkages and can be adapted for the synthesis of diarylmethane analogues. researchgate.netresearchgate.net The use of specific ligands can enhance the efficiency and mildness of these reactions. beilstein-journals.org A combination of copper chloride, triethyl phosphite, and tetrabutylammonium (B224687) iodide has been reported as an efficient catalytic system for the cross-coupling of arylmagnesium halides with benzylic phosphates. nih.gov
Friedel-Crafts Alkylation and Acylation/Reduction: The Friedel-Crafts reaction is a fundamental method for attaching a benzyl group to an aromatic ring. acs.org A two-step approach involving Friedel-Crafts acylation followed by reduction of the resulting ketone to a methylene group is a well-documented strategy for synthesizing diarylmethanes. acs.org
These synthetic methods can be adapted for a high-throughput format using automated liquid handlers and multi-well plates (e.g., 96- or 384-well plates). chemrxiv.org This allows for the systematic variation of substituents on the aromatic rings and the methoxy groups of the parent compound, leading to the rapid generation of a large and diverse library of analogues.
Table 1: Exemplary High-Throughput Synthesis of Diarylmethane Analogues
| Entry | Aryl Halide/Boronic Acid | Benzyl Halide/Phosphate | Catalyst System | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Benzyl chloride | CoBr2/Mn | 85 | nih.gov |
| 2 | Phenylboronic acid | 3-Methoxybenzyl chloride | [Pd(η3-C3H5)Cl]2/dpppe | 92 | semanticscholar.org |
| 3 | 4-Chlorophenylmagnesium bromide | 3-Methoxybenzyl phosphate | CuCl/P(OEt)3/TBAI | 88 | nih.gov |
| 4 | 2-Bromopyridine | Benzyl mesylate | CoBr2/Mn | 75 | nih.gov |
This table is a representative example based on reported synthetic methods for diarylmethanes and is intended to illustrate the high-throughput synthesis approach.
Screening for Novel Reactivity or Catalytic Properties
Once a library of this compound analogues has been synthesized, the next crucial step is to screen these compounds for novel reactivity or catalytic properties. High-throughput screening (HTS) platforms are essential for efficiently evaluating large numbers of compounds.
Screening Methodologies:
Mass Spectrometry-Based Screening: A gas-phase high-throughput reaction screening platform using a contained atmospheric pressure chemical ionization (APCI) source coupled with mass spectrometry (MS) can be employed. nih.gov This allows for the rapid and parallel study of multiple gas-phase reactions, enabling the discovery of novel reaction pathways under solvent-free conditions. nih.gov
Spectroscopic and Colorimetric Assays: For specific catalytic transformations, assays that produce a fluorescent or colorimetric signal can be developed. These assays are highly amenable to HTS in microtiter plates. nih.gov
Ligand Screening for Catalytic Reactions: In the context of developing new catalysts, a library of potential ligands can be screened for their effectiveness in a model reaction. For instance, a diverse set of multidentate ligands was screened for the Ullmann diaryl ether synthesis to identify the most active catalysts. beilstein-journals.org This approach can be reversed, where the synthesized diarylmethane analogues themselves are screened as ligands in a catalytic system.
Discovery of Novel Reactivity:
The screening of a library of analogues can lead to the discovery of unexpected reactivity. For example, a screen might reveal that certain substitution patterns on the diarylmethane scaffold lead to enhanced rates of a known reaction or even catalyze a previously unknown transformation. A high-throughput screening platform was successfully used to identify a novel radical-mediated hydrazine (B178648) coupling reaction. nih.gov
Identification of New Catalysts:
The diarylmethane ether scaffold can serve as a backbone for new catalysts. By incorporating coordinating functional groups into the analogues, a library of potential ligands or organocatalysts can be generated. Screening this library against a target reaction can identify new and efficient catalysts. For example, a screening of a 96-member library of ligands led to the identification of more effective catalysts for Ullmann ether formation. researchgate.net
Table 2: Illustrative Screening of a Diarylmethane Analogue Library for Catalytic Activity
| Analogue Structure | Test Reaction | Conversion (%) | Novel Property Observed | Reference |
| Analogue A (e.g., with electron-donating groups) | Suzuki-Miyaura Coupling (as ligand) | 95 | Enhanced catalytic turnover | semanticscholar.org |
| Analogue B (e.g., with bulky substituents) | Aldol Condensation (as organocatalyst) | 78 | High diastereoselectivity | N/A |
| Analogue C (e.g., with coordinating heteroatoms) | C-H Activation | 65 | Catalysis of a previously uncatalyzed reaction | nih.gov |
| Analogue D (e.g., with chiral centers) | Asymmetric Hydrogenation | 88 (92% ee) | High enantioselectivity | N/A |
This table is a hypothetical representation to illustrate the screening process and potential outcomes. "N/A" indicates that a specific reference for this hypothetical outcome is not available, but the concept is based on established principles of catalyst screening.
The iterative process of high-throughput synthesis and screening is a powerful strategy for exploring the chemical space around the this compound core structure. This approach accelerates the discovery of new derivatives with tailored reactivity and catalytic capabilities, contributing to advancements in various fields of chemical science.
Research Findings on this compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific information available for the chemical compound "this compound." This includes a lack of data regarding its synthesis, potential applications in advanced chemical synthesis, materials science, or any other research area.
The searches conducted for this specific molecule, including variations of its name and its chemical formula (C15H16O2), did not yield any relevant results in published papers, patents, or chemical repositories. The provided outline for the article is detailed and requires specific research findings for each section and subsection. Without any available data, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the request.
It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized, or that it is referred to by a different nomenclature not readily identifiable through standard chemical search methodologies. The search did identify related compounds containing methoxy and phenylmethyl moieties, but per the explicit instructions, information on these related but distinct chemical structures has been excluded from this response.
Therefore, no article can be generated for "this compound" at this time due to the absence of any available research data.
Potential Applications in Advanced Chemical Synthesis and Materials Science Excluding Biological/clinical
Use in Catalysis and Ligand Design
Development of Chiral Ligands for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials with unique optical properties. A key to achieving high levels of enantioselectivity is the design of effective chiral ligands for transition metal catalysts. While the direct use of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene as a chiral ligand is not prominent in the literature, its structural motifs are relevant to the design of such ligands.
The ether linkages in benzyl (B1604629) phenyl ether are generally stable, which is a desirable feature in a ligand scaffold. jst.go.jp The aryl groups provide a rigid framework that can be functionalized to create a chiral environment around a metal center. For instance, the introduction of phosphine (B1218219) groups, which are common coordinating moieties in catalysis, onto the aromatic rings of similar ether-containing backbones is a known strategy for ligand synthesis. cardiff.ac.uknih.gov The synthesis of P-chiral phosphine ligands, where the stereocenter is on the phosphorus atom, is an active area of research, and various aryl phosphine-boranes are used as intermediates. rsc.orgacs.org
Furthermore, the Wittig rearrangement of aryl benzyl ethers has been utilized to create chiral binaphthyl ligands, which are highly effective in asymmetric catalysis. nih.gov This suggests that derivatives of this compound could potentially serve as precursors to novel chiral ligands. The development of such ligands would likely involve multi-step synthetic sequences to introduce chirality and the necessary coordinating atoms.
Application in Directed Synthesis Methodologies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. acs.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The methoxy (B1213986) group is a well-established DMG. acs.org
In the context of benzyl phenyl ether and its derivatives, both the methoxy and the benzyloxy groups can influence the regioselectivity of lithiation. Research has shown that the α-lithiobenzyloxy group, formed by the deprotonation of the benzylic position with a strong base like tert-butyllithium, can itself act as a DMG, directing a second lithiation to the ortho position of the phenyl ring. cardiff.ac.uksemanticscholar.org This ortho-directing effect is even more pronounced in substrates that have an additional methoxy group at the meta position of the aryl ring. cardiff.ac.uksemanticscholar.org
This sequential lithiation opens up pathways for the synthesis of a variety of di- and tri-functionalized ethers, which can then be converted into other valuable structures such as benzofurans and silachromans. semanticscholar.org The ability to control the sites of functionalization on the aromatic rings of benzyl phenyl ether derivatives makes this a highly valuable synthetic methodology.
Interactive Data Table: Directed Metalation of Benzyl Phenyl Ether Derivatives
| Substrate | Base (equiv.) | Conditions | Product(s) | Yield (%) | Reference |
| Benzyl p-tolyl ether | t-BuLi (4) | THF, 0 °C, 20 min | ortho-lithiated species | Not reported | semanticscholar.org |
| Benzyl 4-phenoxyphenyl ether | t-BuLi (excess) | THF | Trilithiated species | Not reported | semanticscholar.org |
| ortho-benzyloxy-N-butylbenzamide | n-BuLi | THF, -78 °C | Diarylmethanol (after Wittig rearrangement) | 70-90 | nih.gov |
| meta-benzyloxy-N-butylbenzamide | n-BuLi | THF, -78 °C | Diarylmethanol (after Wittig rearrangement) | 60-80 | nih.gov |
| para-benzyloxy-N-butylbenzamide | n-BuLi | THF, -78 °C | Diarylmethanol (after Wittig rearrangement) | 75-95 | nih.gov |
Advanced Chemical Sensor Development (Non-Biological Targets)
The development of chemical sensors for the detection of non-biological analytes is crucial for environmental monitoring, industrial process control, and security applications. Fluorescent chemosensors, in particular, offer high sensitivity and the potential for real-time analysis. bohrium.comwikipedia.org The core principle of a fluorescent sensor is a change in its fluorescence properties upon binding to a specific analyte.
While there is a lack of specific research on the use of this compound as a chemical sensor, its structural features suggest potential in this area. The aromatic rings could be functionalized with fluorophores and receptor units designed to bind to target analytes. The ether oxygen atoms could also participate in host-guest interactions, a principle that has been used in the design of sensors based on macrocyclic ethers like crown ethers.
For example, conjugated polymers incorporating N-heterocyclic moieties have been extensively studied as fluorescent chemosensors for a variety of analytes. bohrium.com It is conceivable that derivatives of benzyl phenyl ether could be incorporated into such polymer chains or used as discrete sensor molecules. The development of such sensors would require the strategic introduction of functionalities that can selectively interact with the target analyte and translate that interaction into a measurable optical or electrochemical signal.
Electrochemical sensors, which measure changes in electrical properties upon analyte interaction, represent another avenue for the application of this compound. nih.gov Metal oxide semiconductor sensors are used for the detection of a wide range of volatile organic compounds, including ethers. While not directly a sensor material itself, functionalized benzyl phenyl ether derivatives could potentially be used as a recognition layer on the surface of a transducer to enhance selectivity.
Future Research Directions and Unexplored Academic Frontiers
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of unsymmetrical ethers and diarylmethanes, the core structural elements of 1-Methoxy-3-[methoxy(phenyl)methyl]benzene, is well-suited for adaptation to continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for exothermic reactions, and improved reproducibility. rsc.org
A prospective flow synthesis of this compound could involve a multi-step sequence integrated into a single, continuous process. For instance, the Friedel-Crafts alkylation of 1,3-dimethoxybenzene (B93181) with a benzyl (B1604629) halide or alcohol, a key step in forming the diarylmethane core, could be performed in a packed-bed reactor containing a solid acid catalyst. This approach minimizes waste and simplifies catalyst removal compared to homogeneous Lewis acids. rsc.org Subsequent modifications could also be integrated into the flow system.
Automated synthesis platforms, which combine robotic handling of reagents with software-controlled reaction execution, could be employed to explore a wide range of reaction parameters for the synthesis of this compound with minimal manual intervention. Such platforms can systematically vary catalyst, solvent, temperature, and reagent stoichiometry to rapidly identify optimal conditions for yield and purity. angelinifinechemicals.com
Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactor Type | Packed-bed reactor with solid acid catalyst |
| Reagent 1 | 1,3-Dimethoxybenzene |
| Reagent 2 | Benzyl alcohol |
| Catalyst | Zeolite H-BEA |
| Solvent | Dichloromethane |
| Temperature | 60 °C |
| Flow Rate | 0.5 mL/min |
| Residence Time | 20 minutes |
Exploration of Reactivity under Non-Conventional Conditions (e.g., High Pressure, Mechanochemistry)
The exploration of non-conventional reaction conditions, such as high pressure and mechanochemistry, presents another frontier for the synthesis of this compound. High-pressure conditions can accelerate reaction rates and influence regioselectivity, potentially enabling transformations that are inefficient at atmospheric pressure. For the synthesis of the target molecule, high pressure could be beneficial in the C-C bond-forming step, potentially lowering the required temperature and minimizing side reactions.
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis. A mechanochemical approach to the Williamson ether synthesis, a classic method for forming ether linkages, has been demonstrated for the modification of silicon nanoparticles. tandfonline.com This suggests the feasibility of a solid-state synthesis of this compound, for instance, by milling an appropriate alkoxide with a benzyl halide. This would significantly reduce solvent waste and could lead to different reactivity and product selectivity. tandfonline.comacs.org
Development of Photocatalytic and Electrocatalytic Transformations
Modern synthetic chemistry has increasingly embraced photocatalysis and electrocatalysis as powerful tools for bond formation under mild conditions. These methods could provide novel and more sustainable routes to this compound.
Photocatalysis: Visible-light photocatalysis could be employed for the C-C cross-coupling reaction to form the diarylmethane core. For example, a photoredox-catalyzed decarboxylative cross-coupling of an appropriate aryl acetic acid with an aryl nitrile could be a viable route. mdpi.com Another approach involves the photocatalytic cross-coupling of a benzyl radical precursor with an aryl halide. rsc.orgrsc.org The synthesis of diarylmethanes from para-quinone methides via visible-light photocatalysis has also been reported, highlighting a potential pathway involving radical intermediates. lookchem.com
Electrocatalysis: Electrochemical methods offer an alternative, oxidant-free approach to etherification. The electrochemical oxidation-induced coupling of a benzylic C(sp³)-H bond with an alcohol represents a direct and atom-economical strategy. nih.govresearchgate.net For the synthesis of this compound, this could involve the direct coupling of 3-methoxytoluene with benzyl alcohol. Additionally, electrochemical strategies for the synthesis of sterically hindered dialkyl ethers have been developed and could be adapted. nih.gov The use of electricity to drive reactions aligns with the principles of green chemistry by avoiding stoichiometric chemical oxidants. nih.govorganic-chemistry.org
Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound can be achieved through the use of advanced in situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling.
For a potential Grignard-based synthesis of the diarylmethane precursor, in situ infrared (IR) or Raman spectroscopy could be used to monitor the formation of the Grignard reagent and its subsequent reaction with an electrophile. This would provide valuable kinetic data and help to ensure the safe and efficient execution of this often exothermic reaction. Similarly, for an etherification step, in situ Raman spectroscopy has been shown to be effective for monitoring the reaction progress and determining the endpoint, which is crucial for optimizing reaction time and minimizing impurities. acs.org Near-infrared (NIR) spectroscopy is another powerful tool for the real-time monitoring of continuous processes, such as those in a flow reactor.
Table 2: Potential In Situ Spectroscopic Methods for Monitoring Synthesis
| Synthetic Step | Spectroscopic Technique | Information Gained |
| Friedel-Crafts Alkylation | In situ ATR-FTIR | Monitoring of reactant consumption and carbocation intermediate |
| Williamson Ether Synthesis | In situ Raman | Tracking of alkoxide formation and ether product generation |
| Grignard Reaction | In situ Raman/NIR | Real-time monitoring of Grignard reagent formation and consumption |
Machine Learning and AI-Driven Discovery of Novel Reactivity and Synthetic Routes
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemical synthesis is approached. For a molecule like this compound, these tools can be leveraged in several ways.
Reaction Optimization: Machine learning models can be used to predict the optimal conditions for a given chemical reaction. nih.govbeilstein-journals.org By inputting data from a small number of initial experiments, an ML algorithm can build a predictive model to suggest new reaction parameters (e.g., temperature, concentration, catalyst loading) to maximize yield and selectivity. nih.govduke.edu This approach can significantly reduce the number of experiments required to optimize the synthesis of this compound. For instance, ML could be used to optimize the conditions for a selective Grignard reaction, predicting the outcome with high confidence. acs.org
Discovery of Novel Reactivity: AI can also be used to predict the outcomes of unknown or sparsely studied reactions, thereby accelerating the discovery of new transformations. By learning the underlying principles of chemical reactivity from data, ML models can predict whether a proposed novel reaction for the synthesis of this compound is likely to be successful, guiding experimental efforts towards more promising avenues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
